molecular formula C15H15FN2O B13170183 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B13170183
M. Wt: 258.29 g/mol
InChI Key: FAEJZILAUSQIOV-UHFFFAOYSA-N
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Description

5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a tetrahydroisoquinoline derivative featuring a 3-fluorophenoxy substituent at position 5 and a primary amine at position 8. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting the central nervous system (CNS) . Synthetically, it is derived from 8-fluoro-3,4-dihydroisoquinoline, a key intermediate prepared via directed ortho-lithiation and subsequent fluorine–amine exchange reactions .

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

5-(3-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C15H15FN2O/c16-10-2-1-3-11(8-10)19-15-5-4-14(17)13-9-18-7-6-12(13)15/h1-5,8,18H,6-7,9,17H2

InChI Key

FAEJZILAUSQIOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=CC(=C21)OC3=CC(=CC=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps. One common method includes the reaction of 3-fluorophenol with a suitable isoquinoline derivative under specific conditions. For instance, the reaction may involve the use of an inorganic base such as potassium carbonate in a solvent like dichloroethane, followed by refluxing for several hours .

Industrial Production Methods

In industrial settings, the preparation of this compound can be optimized for higher yields and safety. For example, replacing potassium t-butoxide with a safer inorganic base can mitigate potential hazards. Additionally, crystallization methods can be employed for product separation, which simplifies the process and reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is primarily used in scientific research as an intermediate in synthesizing more complex molecules. Its applications span across chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block in creating complex molecules for various research purposes.
  • Biology The compound is studied for its potential biological activities, such as enzyme inhibition.
  • Medicine Researchers are investigating its potential as a therapeutic agent for treating different diseases.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes several chemical reactions, which are essential for its application in synthesizing other compounds.

Types of Reactions:

  • Oxidation Oxidation can be achieved using oxidizing agents like potassium permanganate.
  • Reduction Reduction reactions can be performed using reagents such as lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Reagents and Conditions:

  • Oxidation Potassium permanganate in an acidic medium.
  • Reduction Lithium aluminum hydride in anhydrous ether.
  • Substitution Sodium hydride in dimethylformamide.

The products of these reactions depend on the specific conditions and reagents used; oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Biological Activities

5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is of interest in medicinal chemistry because of its potential biological activities. Its structure, featuring a tetrahydroisoquinoline backbone with a fluorophenoxy substituent, may influence its pharmacological properties and allow it to be involved in biological mechanisms, including enzyme inhibition and potential therapeutic applications.

Product Information

5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine has the following properties:

  • Molecular Formula: C15H15FN2OC_{15}H_{15}FN_2O
  • Molecular Weight: 258.29 g/mol
  • IUPAC Name: 5-(3-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
  • InChI: InChI=1S/C15H15FN2O/c16-10-2-1-3-11(8-10)19-15-5-4-14(17)13-9-18-7-6-12(13)15/h1-5,8,18H,6-7,9,17H2
  • InChI Key: FAEJZILAUSQIOV-UHFFFAOYSA-N
  • SMILES: C1CNCC2=C(C=CC(=C21)OC3=CC(=CC=C3)F)N

Mechanism of Action

The mechanism by which 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine Structural Difference: Fluorine substitution at the para position of the phenoxy group instead of meta. Molecular Weight: 258.29 g/mol vs. 258.29 g/mol (calculated for 3-fluoro isomer). Synthesis: Both isomers are synthesized via fluorine–amine exchange from 8-fluoro-3,4-dihydroisoquinoline, but regioselectivity during substitution determines the final product . Commercial Status: The 4-fluoro isomer is listed with 95% purity, while the 3-fluoro variant is discontinued .

8-Amino-1-alkyl/aryl-1,2,3,4-tetrahydroisoquinolines Structural Difference: Alkyl or aryl groups at position 1 instead of 3-fluorophenoxy. Applications: These derivatives are highlighted as building blocks for CNS drug candidates due to their modular synthesis and tunable pharmacokinetic profiles .

Complex Analogues (e.g., Patent-derived Compounds) Example: (S)-5-((5-Chloro-8-((5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-5-azaspiro[2.4]heptan-6-one hydrochloride. Structural Difference: Additional substituents (e.g., triazole, azaspiro groups) enhance target selectivity but increase synthetic complexity . Activity: Such modifications improve metabolic stability or receptor binding, contrasting with the simpler structure of the target compound .

Physicochemical and Commercial Comparison

Property 5-(3-Fluorophenoxy)-THIQ-8-amine 5-(4-Fluorophenoxy)-THIQ-8-amine 8-Amino-1-phenyl-THIQ
Molecular Weight (g/mol) 258.29 (calculated) 258.29 ~260–280 (varies)
Substituent Position Meta-fluoro phenoxy Para-fluoro phenoxy 1-Phenyl, 8-amino
Synthetic Route Fluorine–amine exchange Fluorine–amine exchange Alkylation
Commercial Availability Discontinued Available (95% purity) Research-use only
Potential CNS Application Limited data Limited data Promising scaffold

Key Findings

  • Regiochemistry Impact: The position of fluorine on the phenoxy group (meta vs. However, direct pharmacological data are absent in the provided evidence.
  • Synthetic Flexibility: The fluorine–amine exchange method enables rapid generation of diverse 8-amino-THIQ derivatives, but commercial discontinuation suggests unresolved challenges in optimizing the 3-fluoro isomer .
  • Complexity vs. Activity : Simplified structures like the target compound may lack the pharmacokinetic advantages of more elaborate analogues (e.g., patent compounds with triazole groups), which exhibit enhanced stability or potency .

Biological Activity

5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroisoquinoline backbone with a fluorophenoxy substituent, which may influence its pharmacological properties. Research has indicated that this compound could be involved in various biological mechanisms, including enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C15H15FN2O
  • Molecular Weight : 258.29 g/mol
  • IUPAC Name : 5-(3-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

Structural Representation

The structural representation of the compound can be summarized as follows:

PropertyValue
Molecular Formula C15H15FN2O
Molecular Weight 258.29 g/mol
InChI Key FAEJZILAUSQIOV-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C(C=CC(=C21)OC3=CC(=CC=C3)F)N

The biological activity of 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes, which can disrupt biochemical pathways involved in various diseases. The exact molecular targets are still under investigation but may include histone deacetylases (HDACs), which play crucial roles in gene regulation and epigenetic modifications .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Activity :
    • A study investigated the effects of various tetrahydroisoquinoline derivatives on cancer cell lines. The results indicated that compounds similar to 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine exhibited cytotoxic effects against human leukemia cells with IC50 values significantly lower than conventional chemotherapeutics .
  • Enzyme Inhibition :
    • Research focusing on enzyme interactions demonstrated that this compound could inhibit HDAC activity. This inhibition leads to altered gene expression profiles associated with apoptosis and cell cycle regulation in cancer cells .
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of tetrahydroisoquinolines may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityIC50 (µM)
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine Moderate anticancer activity15
Tetrahydroisoquinoline derivatives Varying enzyme inhibition10 - 20
Amino acid conjugates of quinolinamines Enhanced antimalarial properties0.13 (against leukemia)

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